Turnover Frequency in Transfer Hydrogenation: Tf-DPEN Outperforms Ts-DPEN and Ms-DPEN on Ruthenium
In a direct head-to-head comparison using tethered half-sandwich ruthenium(II) complexes [Ru(η6-Ph(CH2)3-ethylenediamine-N-R)Cl], the catalyst bearing the 4-trifluoromethylbenzenesulfonyl (Tf) substituent exhibited a higher turnover frequency (TOF) than the tosyl (Ts) and methanesulfonyl (Ms) congeners. The reported order of catalytic activity for formate-driven NAD+ reduction at pH 7 and 310 K is Nb > Tf > Ts > Ms [1]. This demonstrates that the Tf-substituted ligand accelerates the catalytic cycle relative to the most commonly employed Ts-DPEN ligand, providing a quantifiable activity advantage for users requiring faster hydrogen transfer under physiological-like conditions [1].
| Evidence Dimension | Turnover frequency (TOF) for transfer hydrogenation of NAD+ to NADH |
|---|---|
| Target Compound Data | TOF order: Tf > Ts > Ms (exact values not tabulated in abstract; ranking established experimentally) |
| Comparator Or Baseline | Ru complexes with methanesulfonyl (Ms, 1), toluenesulfonyl (Ts, 2), and 4-trifluoromethylbenzenesulfonyl (Tf, 3) |
| Quantified Difference | TOF order: Nb > Tf > Ts > Ms; Tf is faster than Ts, which is faster than Ms |
| Conditions | [Ru(η6-Ph(CH2)3-ethylenediamine-N-R)Cl] complexes, formate as hydride donor, aqueous solution, pH 7, 310 K |
Why This Matters
For procurement in catalyst development targeting rapid in situ cofactor regeneration or high-throughput transfer hydrogenation screening, the Tf ligand offers a clear kinetic advantage over the cheaper Ts alternative.
- [1] Chen, F., Romero-Canelon, I., Soldevila-Barreda, J.J., Song, J.I., Coverdale, J.P.C., Clarkson, G.J., Kašpárková, J., Habtemariam, A., Wills, M., Brabec, V., & Sadler, P. J. (2018). Transfer Hydrogenation and Antiproliferative Activity of Tethered Half-Sandwich Organoruthenium Catalysts. Organometallics, 37(10), 1555-1566. View Source
